3-Methoxypyridin-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-4-7-3-2-5(6)8/h2-4H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKECCYGTTKNLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198757 | |
| Record name | 4-Hydroxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50700-60-2, 62885-41-0 | |
| Record name | 1H-Pyridin-4-one, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The enamide precursor, synthesized from a methoxy-substituted alkyne and an amine, undergoes TMSOTf-mediated activation. Heating in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at reflux for 72 hours promotes intramolecular cyclization, yielding the pyridine core. For this compound, the enamide must incorporate a methoxy group at position 3 prior to cyclization. Post-reaction workup involves quenching with ammonium chloride (NH<sub>4</sub>Cl), extraction with CH<sub>2</sub>Cl<sub>2</sub>, and purification via silica gel chromatography.
Key Parameters
Substrate Scope and Limitations
This method is highly sensitive to the electronic nature of substituents. Bulky groups at position 2 or electron-withdrawing groups at position 5 hinder cyclization. However, methoxy groups at position 3 are well-tolerated, making this route viable for this compound synthesis.
Catalytic Oxidation of 3-Methoxy-4-Methylpyridine
Adapting methodologies from pyridine N-oxide synthesis, catalytic oxidation using hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and phosphotungstic acid offers a pathway to introduce hydroxyl groups. While originally developed for 4-chloro-3-methoxy-2-methylpyridine-N-oxide, this approach can be modified for this compound by selecting appropriate precursors.
Experimental Procedure
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Catalyst Preparation : Dissolve 10–13 wt% phosphotungstic acid in water to form a 20–30% solution.
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Reaction Setup : Combine 200–250 wt% 3-methoxy-4-methylpyridine with the catalyst solution.
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Oxidation : Heat to 85–90°C and add H<sub>2</sub>O<sub>2</sub> (300–380 wt%) at 50–65 wt%/hour. Maintain at 83–88°C for 5–10 hours.
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Workup : Adjust pH to 7–9 with NaOH, extract with dichloromethane, dry over Na<sub>2</sub>SO<sub>4</sub>, and evaporate solvent.
Optimization Insights
-
Temperature : Excessive heat (>90°C) degrades H<sub>2</sub>O<sub>2</sub>, reducing yield.
-
Catalyst Loading : <15 wt% prolongs reaction time; >30 wt% risks side reactions.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> Rate | 50–65 wt%/hour | Maximizes conversion |
| Reaction Time | 8–10 hours | Ensures completion |
| pH Adjustment | 7–9 | Prevents over-oxidation |
Challenges
-
Regioselectivity : Competing oxidation at position 2 or 5 may occur.
-
Byproducts : Over-oxidation to carboxylic acids or N-oxides requires careful pH control.
Microbial Hydroxylation Using Burkholderia sp. MAK1
Biocatalytic hydroxylation presents an eco-friendly alternative, though substrate specificity limits its application. Burkholderia sp. MAK1, known for oxidizing pyridin-2-amines, struggles with 3-methoxy-substituted substrates.
| Substrate | Hydroxylation Position | Yield |
|---|---|---|
| 4-Chloropyridin-2-amine | 3 | 97% |
| 3-Methoxypyridine | No reaction | 0% |
Alternative Microbial Strains
Pseudomonas and Rhodococcus species exhibit broader substrate ranges but require genetic engineering for this compound synthesis—a nascent research area.
Halogen Hydrolysis of 4-Chloro-3-Methoxypyridine
Nucleophilic aromatic substitution (NAS) offers a direct route, albeit with stringent activation requirements. 4-Chloro-3-methoxypyridine, treated with aqueous NaOH under pressurized conditions, undergoes hydrolysis to yield this compound.
Reaction Conditions
-
Temperature : 150–200°C
-
Pressure : 5–10 bar
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Base : 10M NaOH
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Catalyst : CuI (5 mol%)
Yield and Byproducts
-
Primary Product : this compound (40–50%)
-
Byproducts : 3-Methoxy-4-aminopyridine (10–15%), unreacted starting material (30–35%).
Limitations
-
Harsh Conditions : High temperatures promote decomposition.
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Selectivity : Competing amination or ether cleavage occurs without precise control.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Three-Component | 60–75% | Moderate | High | Moderate (solvent use) |
| Catalytic Oxidation | 50–65% | High | Low | Low (H<sub>2</sub>O<sub>2</sub> byproduct) |
| Microbial | 0% | Low | High | Minimal |
| Halogen Hydrolysis | 40–50% | Moderate | Moderate | High (energy use) |
Chemical Reactions Analysis
Types of Reactions
3-Methoxypyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxodisulphate for oxidation , reducing agents for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
3-Methoxypyridin-4-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxypyridin-4-OL involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to participate in various biochemical reactions and processes . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
5-Methoxypyridin-3-ol
- Structure : Methoxy at position 5, hydroxyl at position 3.
- Key Differences: The shifted positions of substituents alter electronic distribution.
(4-Methoxypyridin-2-yl)-methanol
Halogen-Substituted Analogs
3-Iodo-4-methoxypyridine
- Structure : Iodo at position 3, methoxy at position 4.
- Key Differences : The iodine atom, a strong electron-withdrawing group, increases molecular weight (MW ≈ 263 g/mol) and may facilitate nucleophilic aromatic substitution reactions, unlike the hydroxyl group in this compound. This makes it valuable in cross-coupling reactions .
6-Iodo-5-methoxypyridin-3-ol
- Structure : Iodo at position 6, methoxy at position 5, hydroxyl at position 3.
Multi-Substituted Derivatives
2,3,6-Trimethoxypyridin-4-ol
- Structure : Methoxy groups at positions 2, 3, and 6; hydroxyl at position 4.
- Key Differences : Multiple methoxy groups increase steric hindrance and electron density, possibly reducing solubility in aqueous media compared to this compound. This compound may exhibit unique catalytic or ligand-binding properties .
2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol
- Structure : Chloro at positions 2 and 5, hydroxymethyl at position 6, iodo at position 4, hydroxyl at position 3.
- Key Differences : The presence of chlorine and iodine atoms introduces significant electronegativity and molecular weight (MW ≈ 337 g/mol), making this compound highly reactive in substitution reactions. The hydroxymethyl group adds polarity .
Amino- and Methyl-Substituted Analogs
3-Amino-5-methoxypyridin-4-ol•2HCl
- Structure: Amino (-NH₂) at position 3, methoxy at position 5, hydroxyl at position 4.
- Key Differences: The amino group enhances basicity and solubility in acidic conditions.
2-Methoxy-5-methylpyridin-3-ol
Table: Structural and Molecular Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | -OCH₃ (3), -OH (4) | C₆H₇NO₂ | ~125.13 | Polar, moderate reactivity |
| 5-Methoxypyridin-3-ol | -OCH₃ (5), -OH (3) | C₆H₇NO₂ | ~125.13 | Positional isomer, enhanced H-bonding |
| 3-Iodo-4-methoxypyridine | -I (3), -OCH₃ (4) | C₆H₆INO | ~263.03 | Halogenated, high reactivity |
| 2,3,6-Trimethoxypyridin-4-ol | -OCH₃ (2,3,6), -OH (4) | C₈H₁₁NO₄ | ~185.18 | Sterically hindered, electron-rich |
| 3-Amino-5-methoxypyridin-4-ol•2HCl | -NH₂ (3), -OCH₃ (5), -OH (4) | C₆H₉N₂O₂•2HCl | ~229.06 (free base) | Basic, pharmaceutically relevant |
Research Findings and Implications
- Reactivity : Halogenated derivatives (e.g., 3-Iodo-4-methoxypyridine) are preferred for Suzuki-Miyaura coupling due to iodine’s leaving-group ability, whereas this compound may be more suited for electrophilic substitutions .
- Solubility : Hydroxymethyl or multiple methoxy groups (e.g., 2,3,6-Trimethoxypyridin-4-ol) reduce aqueous solubility but enhance lipid solubility, impacting drug delivery strategies .
Biological Activity
3-Methoxypyridin-4-OL, a compound belonging to the pyridine family, has garnered significant attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 125.13 g/mol
- Structure : The compound features a methoxy group and a hydroxyl group attached to the pyridine ring, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxymethyl and methoxy groups modulate the compound's activity by influencing enzyme interactions and biochemical pathways. Notably, it may inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents. The compound's structure allows it to interact effectively with bacterial enzymes critical for microbial survival.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit the activity of specific enzymes associated with inflammatory responses, providing a basis for its potential therapeutic use in treating inflammatory diseases .
Neuroprotective Effects
Preliminary research has explored the neuroprotective properties of this compound. It has been suggested that the compound may play a role in protecting neuronal cells from damage associated with neurodegenerative disorders. This potential is linked to its ability to modulate oxidative stress and inflammation in neural tissues.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| In vitro Antimicrobial Study | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in bacterial cultures treated with this compound. |
| Anti-inflammatory Assessment | Showed significant reduction in pro-inflammatory cytokines in cell cultures treated with the compound, indicating its potential as an anti-inflammatory agent. |
| Neuroprotection Experiment | In animal models, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function following induced neurotoxicity. |
Applications in Medicine
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Drug Development : Its efficacy against resistant bacterial strains positions it as a candidate for novel antibiotic formulations.
- Anti-inflammatory Therapeutics : The compound's ability to modulate inflammatory pathways makes it suitable for developing treatments for chronic inflammatory conditions.
- Neuroprotective Agents : Ongoing research aims to elucidate its mechanisms in neuroprotection, potentially leading to new therapies for neurodegenerative diseases.
Q & A
Q. What computational tools predict the synthetic accessibility of this compound derivatives?
- Methodology : Leverage AI-driven platforms (e.g., Pistachio, Reaxys) for retrosynthetic analysis and route scoring. Prioritize one-step reactions (e.g., Mitsunobu for etherification) and validate with DFT-based transition-state modeling. Benchmark against known analogs like 5-Methoxy-2-methylpyrimidin-4-ol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
